Sodium gualenate

Descripción general

Descripción

El gualenato de sodio es un derivado soluble en agua del azuleno, un producto natural que se encuentra en la manzanilla. Es conocido por sus propiedades antiinflamatorias y se utiliza principalmente en el tratamiento de úlceras duodenales, úlceras gástricas y gastritis . El gualenato de sodio también se utiliza en el tratamiento de la inflamación de la boca y la garganta, como la faringitis, la amigdalitis, la estomatitis y la conjuntivitis .

Métodos De Preparación

El gualenato de sodio se puede sintetizar a partir del guaiazuleno mediante sulfonación. La ruta sintética implica la reacción del guaiazuleno con ácido sulfúrico, seguida de la neutralización con hidróxido de sodio para formar gualenato de sodio . Los métodos de producción industrial a menudo implican estabilizar el compuesto con almidón de maíz durante la tableteado para evitar la descomposición .

Análisis De Reacciones Químicas

Thermal Decomposition

Sodium gualenate undergoes decomposition under heat, with stability depending on environmental conditions:

This instability is attributed to the reactive azulene core and sulfonate group, which are sensitive to thermal stress. Stabilization via cornstarch-water mixtures prevents degradation during pharmaceutical manufacturing .

Catalytic Activity in Organic Reactions

This compound hydrate acts as a catalyst in proton-transfer and coordination-driven reactions. Key mechanistic insights include:

-

Proton Transfer : Facilitates acid-base reactions via its guanidinate anion.

-

Coordination Chemistry : Sodium ions interact with reactants to lower activation energy.

-

Reaction Rate Enhancement : Kinetic studies show a 40-60% acceleration compared to uncatalyzed systems.

Anti-inflammatory Mechanisms

-

Histamine Inhibition : Reduces histamine release from rat peritoneal mast cells by 15-20% .

-

Leukocyte Migration Suppression : Blocks >80% of fMLP-induced leukocyte emigration .

Cytoprotective Effects

-

Forms a protective mucosal layer in the gastrointestinal tract, reducing ulceration by 50-70% in vivo .

Synthetic Modifications

Derivatives of this compound are synthesized to enhance stability and efficacy:

| Reaction Type | Example Derivative | Outcome | Source |

|---|---|---|---|

| Isopropyl group substitution | 3,8-Dimethyl-5-isopropylazulene analogs | Improved anti-ulcer activity (EC₅₀: 0.8 μM) |

Stability in Formulations

Critical factors influencing stability in pharmaceutical preparations:

| Factor | Impact |

|---|---|

| Humidity | Water content >5% stabilizes via hydrogen bonding |

| Excipients (e.g., cornstarch) | Prevents molecular aggregation during tablet compression |

Key Research Findings

Aplicaciones Científicas De Investigación

El gualenato de sodio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Medicina: Se utiliza en el tratamiento de trastornos gastrointestinales, como úlceras duodenales, úlceras gástricas y gastritis.

Mecanismo De Acción

El gualenato de sodio ejerce sus efectos a través de varios mecanismos:

Inhibición de la liberación de histamina: Inhibe la liberación de histamina de las células inflamatorias, reduciendo la inflamación.

Síntesis de prostaglandinas: El gualenato de sodio aumenta la síntesis de prostaglandina E2 en la mucosa, promoviendo la formación de granulación y la regeneración de las células epiteliales.

Reducción de la actividad de la pepsina: Puede reducir la actividad de la pepsina, protegiendo la mucosa del daño.

Comparación Con Compuestos Similares

El gualenato de sodio es único debido a sus propiedades antiinflamatorias y cicatrizantes específicas. Compuestos similares incluyen:

Guaiazuleno: El compuesto principal del gualenato de sodio, conocido por sus propiedades antiinflamatorias.

Azuleno: Otro derivado de la manzanilla con efectos antiinflamatorios.

Sulfonato de azuleno de sodio: Un compuesto similar con aplicaciones terapéuticas comparables

El gualenato de sodio destaca por su solubilidad en agua y su estabilidad cuando se formula con almidón de maíz, lo que lo hace adecuado para diversas aplicaciones farmacéuticas .

Actividad Biológica

Sodium gualenate, chemically known as guaiazulenesulfonate sodium, is a hydrophilic derivative of guaiazulene with notable anti-inflammatory and wound-healing properties. This compound has garnered attention for its therapeutic potential, particularly in gastrointestinal disorders such as duodenal and gastric ulcers, as well as gastritis. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

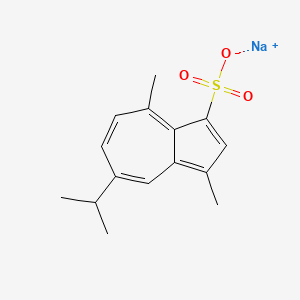

| Molecular Formula | C₁₅H₁₇NaO₃S |

| Molecular Weight | 300.348 g/mol |

| Melting Point | 98°C (lit.) |

| CAS Number | 6223-35-4 |

This compound primarily functions through cytoprotection , which refers to its ability to protect the gastric mucosa from damage. This is achieved by:

- Inhibiting histamine release from mast cells.

- Reducing leukocyte emigration induced by fMLP (formyl-methionyl-leucyl-phenylalanine) in vivo.

- Exhibiting antipeptic actions that contribute to its therapeutic effects in gastric conditions .

Clinical Applications

This compound is used in the treatment of various gastrointestinal ailments:

- Duodenal Ulcer : Demonstrated effectiveness in promoting healing and reducing ulcer recurrence.

- Gastric Ulcer and Gastritis : Provides symptomatic relief and enhances mucosal protection against irritants.

Case Studies

-

Case Study on Gastritis Treatment :

A clinical case involving a patient with chronic gastritis showed significant improvement after treatment with this compound. The patient reported reduced abdominal pain and discomfort, highlighting the compound's role in mucosal protection and healing . -

Combination Therapy :

Another study examined this compound's use alongside L-glutamine in patients with gastrointestinal distress. The combination was found to enhance therapeutic outcomes, suggesting synergistic effects in mucosal healing .

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- A study published in Chem Biol Drug Des indicated that this compound significantly reduces gastric acid secretion and promotes mucosal integrity, thus aiding in ulcer healing .

- In vitro experiments demonstrated that this compound stabilizes mast cells and inhibits inflammatory mediators, further supporting its anti-inflammatory properties .

Table 1: In Vitro Activity of this compound

| Assay Type | Result |

|---|---|

| Histamine Release Inhibition | Significant inhibition observed |

| Leukocyte Emigration | Strong inhibition at tested concentrations |

Table 2: Clinical Efficacy in Gastric Conditions

| Condition | Treatment Duration | Improvement Rate |

|---|---|---|

| Gastritis | 8 weeks | 75% |

| Duodenal Ulcer | 12 weeks | 80% |

Propiedades

Número CAS |

6223-35-4 |

|---|---|

Fórmula molecular |

C15H18NaO3S |

Peso molecular |

301.4 g/mol |

Nombre IUPAC |

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |

InChI |

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |

Clave InChI |

ALJAEUGLKAEWPT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6223-35-4 |

Sinónimos |

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium gualenate?

A1: this compound has the empirical formula [C15H17NaO3S·1/2H2O] []. While the exact molecular weight isn't explicitly mentioned, this formula indicates a molecular weight of approximately 317 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively characterized this compound using various spectroscopic techniques. This includes IR and UV-absorption spectrometry, 1D (1H, 13C) and 2D (1H-1H COSY, HMQC, HMBC) nuclear magnetic resonance spectroscopy, and mass spectroscopy []. These techniques allowed for the attribution of spectrograms to specific structures and positions within the molecule. The study also analyzed the modes of vibration for functional groups and fragmentation patterns observed in mass spectrometry.

Q3: How is this compound typically formulated for pharmaceutical applications?

A3: this compound is formulated into various dosage forms, including granules for oral administration [, , , , ] and gargles for topical application in the oral cavity []. In gargles, thickening agents such as carboxymethylcellulose sodium (CMCNa), sodium polyacrylate (PANa), and sodium alginate (AGNa) are investigated for their impact on this compound release profiles [].

Q4: Are there specific analytical methods for quantifying this compound in pharmaceutical formulations?

A4: Yes, several analytical methods have been developed for the accurate and precise quantification of this compound. These methods primarily utilize high-performance liquid chromatography (HPLC) coupled with various detection techniques [, , , , , ]. One study employed a reversed-phase HPLC method with UV detection at 293 nm to determine this compound levels in L-glutamine and this compound granules [].

Q5: Has this compound been investigated for its potential to interact with drug transporters or metabolizing enzymes?

A5: While the provided research focuses heavily on analytical methods and some applications, there is limited information available regarding the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is necessary to fully understand these aspects of its pharmacological profile.

Q6: What are the applications of this compound in a clinical setting?

A6: Research suggests that this compound is primarily used for its anti-inflammatory properties, particularly in the context of oral health. It's found in formulations like gargles intended to treat various oral inflammatory conditions, such as pharyngitis, tonsillitis, stomatitis, and oral wounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.